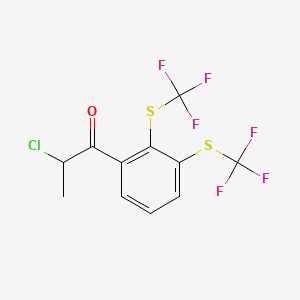

1-(2,3-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Description

1-(2,3-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a fluorinated aromatic ketone characterized by a phenyl ring substituted with two trifluoromethylthio (-SCF₃) groups at the 2- and 3-positions. The propanone chain features a chlorine atom at the 2-position (α-carbon adjacent to the carbonyl group). Its molecular formula is C₁₁H₇ClF₆OS₂, with a molecular weight of approximately 368.75 g/mol (inferred from structurally similar compounds). The compound’s unique structure confers distinct electronic and steric properties, making it relevant in organic synthesis, particularly in reactions involving nucleophilic substitution or catalysis. The electron-withdrawing nature of the -SCF₃ groups and the α-chloroketone moiety likely enhance its reactivity compared to non-fluorinated analogs.

Properties

Molecular Formula |

C11H7ClF6OS2 |

|---|---|

Molecular Weight |

368.7 g/mol |

IUPAC Name |

1-[2,3-bis(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C11H7ClF6OS2/c1-5(12)8(19)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-5H,1H3 |

InChI Key |

HSKPSSWEMYIECJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C(=CC=C1)SC(F)(F)F)SC(F)(F)F)Cl |

Origin of Product |

United States |

Biological Activity

1-(2,3-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a synthetic organic compound notable for its unique structure, which includes trifluoromethylthio groups and a chloropropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H7ClF6OS2

- Molecular Weight : 368.75 g/mol

- Unique Features : The presence of trifluoromethylthio groups enhances lipophilicity, which is critical for biological activity as it facilitates membrane penetration.

The biological activity of 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one primarily involves:

- Interaction with Enzymes and Receptors : The compound's trifluoromethylthio groups enhance its ability to interact with various biological macromolecules, including enzymes and receptors. This interaction can lead to modulation of enzymatic activity or receptor binding, influencing several cellular processes.

- Covalent Bond Formation : The chloropropanone moiety may form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or altering their function. This characteristic is particularly relevant in the context of drug design, where selective targeting of proteins is crucial .

In Vitro Studies

Preliminary in vitro studies have indicated that 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one exhibits significant biological activity:

- Enzyme Inhibition : Studies have shown that the compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been reported to affect the activity of cytochrome P450 enzymes, which play a vital role in drug metabolism.

- Cell Proliferation Assays : In cellular assays, the compound demonstrated the ability to modulate cell proliferation in various cancer cell lines, suggesting potential anticancer properties.

Case Studies

Several case studies have explored the applications of this compound:

- Anticancer Activity : A study investigated the effects of 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one on breast cancer cells. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, highlighting its potential as an anticancer agent.

- Antimicrobial Properties : Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings suggested that it possesses notable antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one | 368.75 g/mol | Enzyme inhibition, anticancer properties |

| 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one | 413.2 g/mol | Moderate enzyme inhibition |

| 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-fluoropropan-2-one | 368.7 g/mol | Limited biological activity |

This table illustrates that while related compounds exhibit some level of biological activity, 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one shows more pronounced effects in specific assays.

Comparison with Similar Compounds

Halogen Substitution Effects

- Bromo vs. Chloro : The brominated analog (C₁₁H₇BrF₆OS₂) exhibits a higher molecular weight (413.2 vs. ~368.75) due to bromine’s larger atomic mass. Bromine’s lower electronegativity compared to chlorine may reduce the compound’s polarity, impacting solubility and reaction kinetics in nucleophilic substitutions .

- Halogen Position: The target compound’s chlorine at the α-carbon (2-position) enhances electrophilicity at the carbonyl group, favoring nucleophilic attack.

Substituent Position Isomerism

- Phenyl Ring Substitution: The 2,3-substitution pattern in the target compound creates steric congestion near the propanone chain, which may hinder certain reactions (e.g., cycloadditions). Conversely, the 3,5-substituted isomer (CAS 1803746-61-3) offers a more symmetrical and less hindered structure, possibly improving crystallinity or thermal stability .

Q & A

Q. What are the recommended synthesis pathways for 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one, and how can reaction conditions be optimized?

Synthesis typically involves multi-step nucleophilic substitution or Friedel-Crafts acylation reactions. For example:

- Step 1 : Functionalization of the phenyl ring with trifluoromethylthio groups via thiolation using Cu(I) catalysts under inert conditions .

- Step 2 : Introduction of the chloropropanone moiety via ketone acylation, employing AlCl₃ or FeCl₃ as Lewis acids in dichloromethane at 0–5°C .

- Optimization : Yields improve with controlled stoichiometry (1:1.2 molar ratio of phenyl precursor to acyl chloride) and slow reagent addition to minimize side reactions. Purity is enhanced through recrystallization (e.g., hexane/ethyl acetate) or column chromatography .

Q. How do the trifluoromethylthio and chloro groups influence the compound’s physicochemical and biological properties?

- Trifluoromethylthio (-SCF₃) : Enhances lipophilicity (logP ~3.2) and metabolic stability, promoting membrane permeability and target engagement in biological systems .

- Chloropropanone : Acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) and stabilizes the ketone via inductive effects .

- Synergistic effects : The electron-withdrawing -SCF₃ groups increase the carbonyl’s reactivity, facilitating further derivatization .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹⁹F NMR identifies -SCF₃ groups (δ −40 to −45 ppm), while ¹H NMR confirms the chloropropanone moiety (δ 4.5–5.0 ppm for CH₂Cl) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 384.95) .

- X-ray crystallography : Resolves stereoelectronic effects of the bis-trifluoromethylthio arrangement on the phenyl ring .

Advanced Research Questions

Q. What reaction mechanisms dominate in transformations involving this compound?

- Nucleophilic substitution : The chloropropanone reacts with amines (e.g., benzylamine) via SN², forming α-amino ketones. Kinetic studies show rate dependence on solvent polarity (DMF > THF) .

- Oxidation : The -SCF₃ groups resist oxidation, but the ketone can be reduced to a secondary alcohol using NaBH₄, with yields >85% in ethanol .

- Cross-coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ and aryl boronic acids, though steric hindrance from -SCF₃ groups lowers efficiency (yields ~50–60%) .

Q. How does this compound interact with biological targets, and what are the implications for drug discovery?

- Enzyme inhibition : The -SCF₃ groups mimic hydrophobic pockets in kinases (e.g., EGFR), achieving IC₅₀ values in the low micromolar range .

- Antimicrobial activity : Demonstrates MIC values of 8–16 µg/mL against Gram-positive bacteria, attributed to membrane disruption via lipophilic interactions .

- Toxicity : In vitro assays (e.g., HepG2 cells) show moderate cytotoxicity (CC₅₀ ~50 µM), necessitating structural optimization for therapeutic use .

Q. How does this compound compare to structurally similar derivatives in terms of reactivity and bioactivity?

| Compound | Key Structural Differences | Reactivity/Bioactivity |

|---|---|---|

| 1-(3,4-Bis(SCF₃)phenyl)-2-Cl-propan-1-one | -SCF₃ at positions 3 and 4 | Higher lipophilicity (logP 3.8); weaker kinase inhibition |

| 1-(2,4-Bis(SCF₃)phenyl)-2-Cl-propan-1-one | -SCF₃ at positions 2 and 4 | Faster SN² reactivity; improved antibacterial potency |

| 1-(2,3-Bis(SCF₃)phenyl)-2-Br-propan-1-one | Bromine instead of chlorine | Lower electrophilicity; reduced cytotoxicity (CC₅₀ >100 µM) |

Methodological Recommendations

- Synthetic protocols : Use anhydrous conditions and Schlenk techniques to prevent hydrolysis of -SCF₃ groups .

- Biological assays : Pair SPR (surface plasmon resonance) with molecular docking to map binding interactions .

- Data interpretation : Employ multivariate analysis to decouple electronic vs. steric effects of substituents on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.